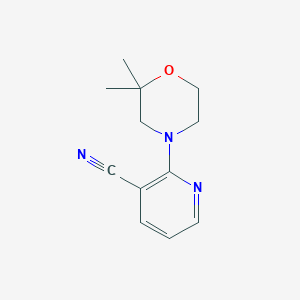

2-(2,2-Dimethylmorpholino)nicotinonitrile

Description

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

2-(2,2-dimethylmorpholin-4-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H15N3O/c1-12(2)9-15(6-7-16-12)11-10(8-13)4-3-5-14-11/h3-5H,6-7,9H2,1-2H3 |

InChI Key |

CWDJHERFSWMSIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCO1)C2=C(C=CC=N2)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylmorpholino)nicotinonitrile typically involves the reaction of morpholine with 3-cyano-2-fluoropyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Reaction Setup: Morpholine and 3-cyano-2-fluoropyridine are mixed in a suitable solvent, such as ethanol or acetonitrile.

Reaction Conditions: The mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours.

Product Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced analytical techniques to monitor the reaction progress and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylmorpholino)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: The nitrile group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives such as oxides or hydroxylated products.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Substitution: Substituted derivatives where the nitrile group is replaced by other functional groups.

Scientific Research Applications

2-(2,2-Dimethylmorpholino)nicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylmorpholino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the morpholine ring can interact with various receptors and enzymes, influencing cellular processes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 2-(2,2-Dimethylmorpholino)nicotinonitrile with structurally related nicotinonitrile derivatives:

Key Observations :

- Morpholino vs. Amine Groups: Replacing dimethylamino (in 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile) with 2,2-dimethylmorpholino introduces an oxygen atom, likely improving solubility in polar solvents. The morpholino group’s rigidity may also reduce conformational flexibility, affecting binding to biological targets .

- Bulkier Substituents: Bithiophene-substituted derivatives (e.g., compound 11b in ) exhibit higher molecular weights and melting points due to extended aromatic systems, contrasting with the more compact 2,2-dimethylmorpholino group .

Market and Industrial Relevance

The global market for nicotinonitrile derivatives is driven by their pharmaceutical applications. For example, 2-(2-hydroxyethyl)nicotinonitrile (CAS 106652-45-3) has established production facilities and market trends, as detailed in and .

Biological Activity

2-(2,2-Dimethylmorpholino)nicotinonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a nicotinonitrile core with a dimethylmorpholine substituent. This unique structure may influence its interaction with biological targets, enhancing its pharmacological properties.

Molecular Formula

- Chemical Formula : C₁₁H₁₄N₄O

- Molecular Weight : 218.25 g/mol

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various biochemical pathways, which could be beneficial in treating diseases related to these pathways.

- Receptor Modulation : It interacts with certain receptors, potentially modulating their activity and influencing physiological responses.

Pharmacological Effects

- Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress and damage .

- Anticancer Properties : Certain derivatives within the nicotinonitrile class have shown promising anticancer activity. For instance, compounds with similar structures have exhibited significant inhibition of cancer cell proliferation, with IC50 values indicating potent effects against various cancer lines .

- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell cycle regulation and apoptosis, making it a candidate for cancer therapy. For example, it has been noted to inhibit PIM-1 kinase, which is associated with several malignancies .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of this compound through in vitro assays on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.6 |

| MCF-7 (Breast) | 3.8 |

| HeLa (Cervical) | 4.1 |

This data suggests that the compound may serve as a lead structure for developing new anticancer agents.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of the compound. It was found to effectively inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in angiogenesis.

| Enzyme | IC50 (µM) |

|---|---|

| VEGFR-2 | 3.6 |

| PIM-1 | 10.5 |

These findings highlight the potential of this compound as a therapeutic agent targeting angiogenesis and tumor growth.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2,2-Dimethylmorpholino)nicotinonitrile in laboratory settings?

- Methodological Answer :

- Protective Equipment : Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 filters for high exposure) and full-body chemical-resistant suits. Ensure compatibility with morpholine derivatives .

- First Aid : For inhalation, move to fresh air and seek medical attention. For skin/eye contact, rinse with water for ≥15 minutes. Avoid drainage contamination due to potential aquatic toxicity .

- Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) to maintain stability .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Stepwise Synthesis :

React 2,2-dimethylmorpholine with a halogenated nicotinonitrile precursor under alkaline conditions (e.g., K₂CO₃ in DMF).

Optimize coupling using Pd/C catalysts for C–N bond formation, similar to methods for nitrobenzoic acid derivatives .

- Yield Optimization : Batch reactors or continuous flow systems can improve reproducibility and scalability .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Spectroscopy : Use IR to confirm nitrile (C≡N, ~2200 cm⁻¹) and morpholine ring vibrations. NMR (¹H/¹³C) resolves substituent positions (e.g., dimethyl groups at δ 1.2–1.5 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity .

Advanced Research Questions

Q. How can reaction mechanisms for this compound derivatization be elucidated using computational modeling?

- Methodological Answer :

- DFT Studies : Calculate transition states for nucleophilic substitution at the nicotinonitrile core. Compare activation energies for morpholine vs. other amines using Gaussian or ORCA software .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing intermediates .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Conduct IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to resolve discrepancies in cytotoxicity .

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., nitro vs. trifluoromethyl groups) and correlate with anti-inflammatory or antimicrobial potency .

Q. How can cascade reactions improve the synthesis of complex this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.